molecular formula C18H7F27O2 B13756245 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-Tetracosafluoro-13-(trifluoromethyl)tetradecyl acrylate CAS No. 52956-82-8

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-Tetracosafluoro-13-(trifluoromethyl)tetradecyl acrylate

Cat. No.: B13756245
CAS No.: 52956-82-8
M. Wt: 768.2 g/mol
InChI Key: YVLOLDWQUHHGGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This fluorinated acrylate features a 14-carbon (tetradecyl) backbone with 24 fluorine atoms (tetracosafluoro) and a terminal trifluoromethyl (-CF₃) group at the 13th position. The acrylate ester moiety (-COOCH₂CH₂-) enables polymerization, while the extensive fluorination imparts exceptional hydrophobicity, chemical resistance, and thermal stability. Such properties make it suitable for high-performance coatings, adhesives, and biomedical materials requiring low surface energy and durability .

Properties

CAS No.

52956-82-8

Molecular Formula

C18H7F27O2

Molecular Weight

768.2 g/mol

IUPAC Name

[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl] prop-2-enoate

InChI

InChI=1S/C18H7F27O2/c1-2-5(46)47-4-3-6(19,20)8(22,23)10(26,27)12(30,31)14(34,35)16(38,39)15(36,37)13(32,33)11(28,29)9(24,25)7(21,17(40,41)42)18(43,44)45/h2H,1,3-4H2

InChI Key

YVLOLDWQUHHGGU-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-Tetracosafluoro-13-(trifluoromethyl)tetradecyl acrylate typically involves the reaction of a fluorinated alcohol with acryloyl chloride in the presence of a base, such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-Tetracosafluoro-13-(trifluoromethyl)tetradecyl acrylate can undergo various chemical reactions, including:

    Polymerization: It can be polymerized to form fluorinated polymers with unique properties.

    Substitution: The acrylate group can participate in nucleophilic substitution reactions.

    Addition: It can undergo addition reactions with various nucleophiles.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

    Substitution: Bases like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution.

    Addition: Nucleophiles such as amines or thiols can add to the acrylate group.

Major Products

    Polymerization: Fluorinated polymers with high thermal stability and chemical resistance.

    Substitution: Substituted acrylates with modified functional groups.

    Addition: Adducts with nucleophiles, leading to new functionalized compounds.

Scientific Research Applications

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-Tetracosafluoro-13-(trifluoromethyl)tetradecyl acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-Tetracosafluoro-13-(trifluoromethyl)tetradecyl acrylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Fluorinated Acrylates

Structural Similarities and Differences

Fluorinated acrylates are classified by chain length, fluorine substitution pattern, and functional groups. Key structural comparisons include:

Compound Name Chain Length Fluorine Atoms Substituents Molecular Formula Key Applications
Target Compound: Tetracosafluoro-13-(trifluoromethyl)tetradecyl acrylate 14 (C14) 24 -CF₃ branch C₁₈H₇F₂₇O₂ Specialty coatings, medical devices
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl acrylate (CAS 27905-45-9) 10 (C10) 17 Linear perfluoro chain C₁₅H₇F₁₇O₂ Adhesives, optical materials
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecyl acrylate 12 (C12) 20 -CF₃ branch C₁₆H₇F₂₃O₂ Industrial coatings
Perfluorooctylethyl Acrylate (CAS 27905-45-9) 8 (C8) 17 Linear perfluoro chain C₁₃H₇F₁₇O₂ Water-repellent textiles

Key Observations :

  • Chain Length and Fluorination : Longer chains (e.g., C14 in the target) enhance thermal stability and reduce surface energy compared to shorter analogs (C8–C12) .
  • Fluorine Density : Higher fluorine content (24 F in the target vs. 17–20 F in others) correlates with increased chemical inertness and hydrophobicity .
Physicochemical and Functional Properties
  • Thermal Stability : The target’s extended fluorocarbon chain likely exhibits a higher decomposition temperature (>300°C) compared to C8–C10 analogs (~250°C) due to stronger C-F bonds and reduced chain mobility .
  • Surface Energy: Estimated surface energy of the target is <10 mN/m, lower than Heptadecafluorodecyl acrylate (15 mN/m), making it superior for non-stick coatings .

Computational and Experimental Insights

  • Structural Similarity Analysis : Graph-based algorithms (e.g., maximal common subgraph detection) highlight shared fluorinated substructures between the target and analogs, explaining overlapping applications in coatings .
  • Synthetic Challenges: Microwave-assisted synthesis (as used for non-fluorinated tetradecyl acrylates) may require adaptation due to fluorine’s electron-withdrawing effects, which could prolong reaction times compared to hydrocarbon analogs .

Biological Activity

Overview of Tetracosafluoro Compounds

Tetracosafluoro-13-(trifluoromethyl)tetradecyl acrylate is a member of the per- and polyfluoroalkyl substances (PFAS) family. PFAS are characterized by their carbon-fluorine bonds which confer unique properties such as hydrophobicity and lipophobicity. These compounds are widely used in industrial applications and consumer products due to their resistance to heat and chemical reactions.

Biological Activity of PFAS

  • Mechanisms of Action
    • PFAS can interact with biological systems through various mechanisms including:
      • Endocrine Disruption : Some studies have shown that PFAS can interfere with hormone signaling pathways.
      • Immune System Effects : Exposure to certain PFAS has been linked to altered immune responses.
      • Carcinogenic Potential : There is ongoing research into the potential carcinogenic effects of specific PFAS compounds.
  • Toxicological Profiles
    • The toxicological profiles of PFAS vary widely based on their structure. For example:
      • Short-chain vs. Long-chain PFAS : Long-chain PFAS tend to be more persistent in the environment and have been associated with more significant health risks compared to short-chain variants.
      • Specific Studies : Research indicates that exposure to long-chain PFAS can lead to developmental toxicity and reproductive harm in animal models.
  • Case Studies
    • A notable case study involved the assessment of PFOA (Perfluorooctanoic acid), which has similar properties to the compound . PFOA was associated with various health outcomes including:
      • Increased cholesterol levels.
      • Thyroid disease.
      • Testicular and kidney cancers.

Data Table: Summary of Biological Activities of Related PFAS

Compound NameBiological ActivityHealth EffectsReference
PFOAEndocrine disruptorIncreased cholesterol levels; thyroid disease; cancers
PFOSImmunotoxicityReduced vaccine response; developmental issues
GenXToxicity concernsLiver damage; potential carcinogenicity
3

Research Findings

Recent research highlights the need for comprehensive studies on the biological activities of novel fluorinated compounds like tetracosafluoro-13-(trifluoromethyl)tetradecyl acrylate. Key findings include:

  • Persistence in Biological Systems : Many fluorinated compounds exhibit long half-lives in human and environmental matrices.
  • Bioaccumulation Potential : The structure of these compounds often leads to bioaccumulation in wildlife and humans.
  • Regulatory Concerns : Given their widespread use and potential health impacts, regulatory bodies are increasingly focusing on PFAS monitoring and risk assessment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.